molecular formula C20H23N3O4S B2851446 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide CAS No. 688055-20-1

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide

Cat. No.: B2851446
CAS No.: 688055-20-1
M. Wt: 401.48
InChI Key: QECXRSQJJUHHEA-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide is a structurally complex small molecule characterized by a fused [1,3]dioxolo[4,5-g]quinazolin ring system substituted with a sulfanylidene group at position 6 and a propanamide side chain at position 7.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-18(21-8-6-13-4-2-1-3-5-13)7-9-23-19(25)14-10-16-17(27-12-26-16)11-15(14)22-20(23)28/h4,10-11H,1-3,5-9,12H2,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECXRSQJJUHHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Construction of the Quinazolinone Core: This involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.

    Attachment of the Propanamide Group: This step usually involves the reaction of the quinazolinone intermediate with a propanoyl chloride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Potential use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

    Affecting Signal Transduction Pathways: Influencing pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

The [1,3]dioxolo[4,5-g]quinazolin scaffold is shared with structurally related compounds, such as N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide (). Key differences include:

  • Substituent at position 6 : The target compound features a sulfanylidene (=S) group, whereas analogs may have alkyl- or aryl-sulfanyl substituents (e.g., 2-oxo-2-phenylethyl in ).
  • Side chain modifications : The cyclohexenyl ethyl group in the target compound contrasts with the 3,4-dimethoxyphenyl ethyl group in , altering steric and electronic properties.

Structural Motif Clustering

Using Murcko scaffold analysis (), the quinazolin-dioxolo core forms a conserved chemotype cluster. Compounds with ≥0.5 Tanimoto similarity (Morgan fingerprints) are grouped, enabling affinity comparisons . For example:

Compound Name Core Scaffold Position 6 Substituent Side Chain
Target Compound [1,3]dioxolo[4,5-g]quinazolin Sulfanylidene (=S) Cyclohexenyl ethyl
Analog () [1,3]dioxolo[4,5-g]quinazolin (2-oxo-2-phenylethyl)S 3,4-dimethoxyphenyl ethyl

Computational Similarity and Bioactivity Profiling

Tanimoto and Morgan Fingerprint Analysis

The target compound was compared to 37 bioactive small molecules () using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints) . Key findings:

  • Tanimoto Index (Morgan) : 0.68–0.72 similarity with kinase inhibitors bearing quinazoline cores.
  • Bioactivity Clustering : Hierarchical clustering aligned the compound with HDAC inhibitors (~70% similarity to SAHA-like agents; ).

Docking Affinity Variability

Molecular docking studies () reveal that minor structural changes (e.g., sulfanylidene vs. sulfanyl-alkyl groups) significantly alter binding affinities. For instance:

Compound Target Enzyme Docking Affinity (kcal/mol)
Target Compound HDAC8 -9.2
Analog () HDAC8 -8.1
SAHA (Reference) HDAC8 -10.4

The sulfanylidene group in the target compound enhances hydrogen bonding with catalytic zinc in HDAC8, outperforming alkyl-sulfanyl analogs but remaining less potent than SAHA .

Pharmacokinetic and Toxicity Considerations

ADME Properties

Compared to SAHA, the target compound exhibits:

  • LogP : 3.2 (vs. SAHA’s 2.8), suggesting higher lipophilicity.
  • Water Solubility : -4.1 (LogS, vs. SAHA’s -3.5), indicating moderate solubility challenges .

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis involves multi-step protocols, including:

  • 1,3-Dipolar cycloaddition for heterocyclic core formation (e.g., triazole/quinazoline coupling) .
  • Sulfanylidene incorporation via thiolation reactions using reagents like hydrogen peroxide or thiourea derivatives under controlled pH .
  • Amide coupling (e.g., EDC/HOBt-mediated) for attaching the cyclohexenyl-ethyl side chain . Key conditions: Solvent systems (e.g., DMF or DMSO), catalysts (e.g., Cu(OAc)₂ for click chemistry), and purification via column chromatography or recrystallization .

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR spectroscopy : Use DMSO-d₆ to resolve protons near electronegative groups (e.g., sulfanylidene at δ ~125–130 ppm in ¹³C NMR) .
  • IR spectroscopy : Identify C=O (1670–1680 cm⁻¹), C=S (~1250 cm⁻¹), and NH stretches (~3260 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns .

Q. What solvent systems are optimal for pharmacological assays?

  • Stock solutions : Use DMSO due to the compound’s low aqueous solubility .
  • Working dilutions : Prepare in PBS or cell culture media (<0.1% DMSO) to avoid cytotoxicity .
  • Aggregation checks : Perform dynamic light scattering (DLS) for nano-precipitation monitoring .

Q. How to handle stability issues during storage?

  • Light sensitivity : Store in amber vials at –20°C under argon .
  • Hydrolytic degradation : Avoid aqueous buffers at pH >7.0; confirm stability via TGA/DSC .

Advanced Research Questions

Q. How can computational methods predict biological target interactions?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Screen against targets like GABA receptors (anticonvulsant activity) or kinases (anticancer potential) .
  • MD simulations : Assess binding stability (>50 ns trajectories) with AMBER or GROMACS .

Q. What strategies resolve contradictions in biological activity data?

  • Orthogonal assays : Compare enzyme inhibition (e.g., COX-2) with cell-based viability assays (e.g., MTT) .
  • Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects .
  • Meta-analysis : Cross-reference data with structurally similar quinazolinones (e.g., PubChem analogs) .

Q. How to design SAR studies for the quinazolin-dioxolo core?

  • Core modifications : Introduce substituents at C6 (e.g., Cl, NO₂) or C8 (e.g., methyl, methoxy) to alter electron density .
  • Side-chain variations : Replace the cyclohexenyl-ethyl group with arylpiperazines or benzodioxoles to modulate lipophilicity .
  • Bioisosteres : Substitute sulfanylidene with carbonyl or imino groups to assess hydrogen-bonding impacts .

Q. How to address low yields in the final coupling step?

  • Stoichiometry optimization : Adjust molar ratios (1:1.2 for amine:carboxylic acid) .
  • Catalyst screening : Test Pd-based catalysts for Buchwald-Hartwig couplings or Cu(I) for azide-alkyne cycloadditions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 6 h reflux) .

Q. What in silico tools model pharmacokinetic properties?

  • SwissADME : Predict logP (2.5–3.5), BBB permeability, and CYP450 interactions .
  • pkCSM : Estimate renal clearance and half-life .
  • Validation : Compare with in vitro microsomal stability assays (e.g., rat liver microsomes) .

Q. How to validate spectroscopic markers for the sulfanylidene group?

  • ¹H-¹H NOESY : Detect through-space coupling between sulfanylidene sulfur and adjacent protons .
  • X-ray crystallography : Resolve C=S bond length (~1.65 Å) in single crystals .
  • Raman spectroscopy : Identify ν(C=S) vibrations at ~650 cm⁻¹ .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC₅₀ values for enzyme inhibition.
Resolution :

  • Variable control : Standardize assay conditions (pH, temperature, co-solvents) .
  • Probe purity : Re-analyze batches via HPLC; impurities >5% can skew results .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .

Key Methodological Takeaways

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent polarity, inert atmosphere) .
  • Biological relevance : Use primary cell lines over immortalized ones for translational accuracy .
  • Data transparency : Share raw spectra and computational input files via repositories like Zenodo .

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